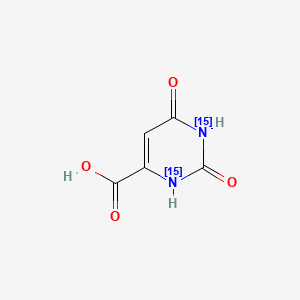

Orotic Acid-15N2 Monohydrate

Übersicht

Beschreibung

Orotic Acid-15N2 Monohydrate is a pyrimidinemonocarboxylic acid that is commonly used as an internal standard in quantitative MS metabolomics experiments . It is a precursor in the biosynthesis of pyrimidine nucleotides and RNA .

Synthesis Analysis

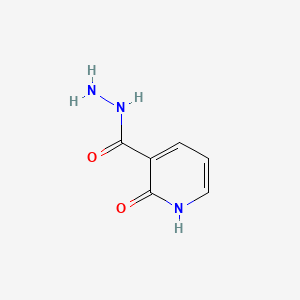

N-arylhydrazone derivatives of orotic acid have been synthesized, and their potential as stimulators of human mesenchymal stem cells has been evaluated . Some of the analogs exhibit well to moderate effect on the proliferation rate .Molecular Structure Analysis

The molecular formula of Orotic Acid-15N2 Monohydrate is 13C C4 H4 15N2 O4 . H2 O . The molecular weight is 177.09 .Chemical Reactions Analysis

Orotic Acid-15N2 Monohydrate is involved in many biological processes. It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase .Physical And Chemical Properties Analysis

The molecular weight of Orotic Acid-15N2 Monohydrate is 176.10 and 175.1 . It is recommended to store it at room temperature away from light and moisture .Wissenschaftliche Forschungsanwendungen

Stem Cell Proliferation

Orotic Acid-15N2 Monohydrate has been used in the synthesis of N-arylhydrazone derivatives of orotic acid. These derivatives have shown potential as stimulators of human mesenchymal stem cells (hMSCs). Some of the analogs exhibit a moderate to significant effect on the proliferation rate .

Tissue Engineering

The osteogenic potential of hMSCs, stimulated by orotic acid derivatives, has been exploited by scientists to evaluate the performance of synthetic scaffolds developed for tissue engineering .

Metabolism Studies

Orotic Acid-15N2 Monohydrate is often used as a tracer molecule to study the metabolism and distribution of orotic acid in biological systems .

Biochemical Pathways

This compound is used in research to characterize biochemical pathways involving pyrimidine biosynthesis, which is essential for the production of DNA and RNA .

Drug Development

Orotic Acid-15N2 Monohydrate is used in the development of new drug therapies for cancer and other diseases .

Diagnostic Tests and Imaging Techniques

It is also used in the development of diagnostic tests and imaging techniques for various medical conditions .

Wirkmechanismus

Target of Action

Orotic Acid-15N2 Monohydrate primarily targets several enzymes involved in the biosynthesis of pyrimidine nucleotides and RNA . These include Orotate Phosphoribosyltransferase and Dihydroorotate Dehydrogenase (DHODH) . These enzymes play a crucial role in the conversion of orotic acid to UMP, a key step in pyrimidine nucleotide biosynthesis .

Mode of Action

Orotic Acid-15N2 Monohydrate interacts with its targets by serving as a substrate for the enzymes it targets . It is released from the mitochondrial enzyme DHODH and is converted to UMP by the cytoplasmic enzyme UMP synthase . This conversion is a critical step in the biosynthesis of pyrimidine nucleotides and RNA .

Biochemical Pathways

The primary biochemical pathway affected by Orotic Acid-15N2 Monohydrate is the pyrimidine nucleotide biosynthesis pathway . As a precursor in this pathway, orotic acid contributes to the synthesis of pyrimidine nucleotides, which are essential components of nucleic acids like DNA and RNA . The downstream effects include the production of these nucleic acids, which are crucial for various cellular processes, including cell division and gene expression .

Pharmacokinetics

It is known that the compound is soluble in water and alcohol, suggesting that it may be readily absorbed and distributed in the body . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Orotic Acid-15N2 Monohydrate’s action primarily involve the synthesis of pyrimidine nucleotides and RNA . By serving as a precursor in these biosynthetic pathways, the compound contributes to the production of these crucial biomolecules . Additionally, orotic acid has been found to induce hepatic steatosis and hepatomegaly in rats .

Action Environment

The action, efficacy, and stability of Orotic Acid-15N2 Monohydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that its action may be affected by the hydration status of the body . Additionally, the compound’s stability may be influenced by factors such as temperature and pH . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQPEWDEAKTCGB-AKZCFXPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([15NH]C(=O)[15NH]C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orotic Acid-15N2 Monohydrate | |

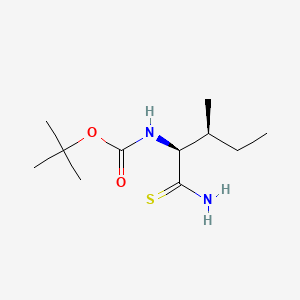

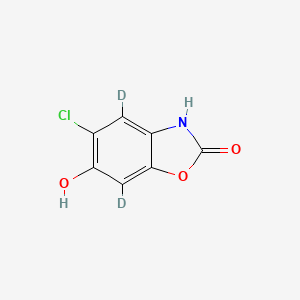

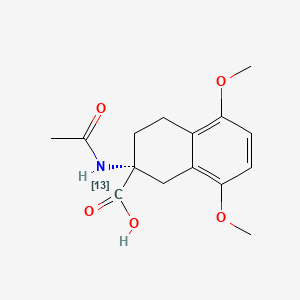

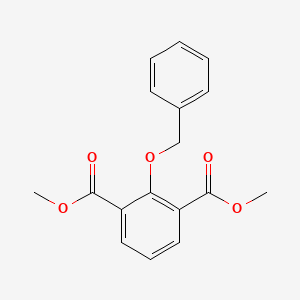

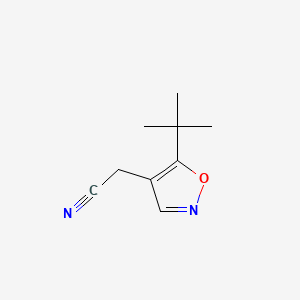

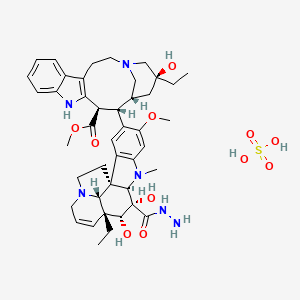

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/no-structure.png)